1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl-
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Overview
Description
1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- is a heterocyclic compound that features a bicyclic structure with nitrogen as a part of the ring system. This compound is significant in medicinal chemistry due to its presence in various pharmaceutical intermediates and active pharmaceutical ingredients.
Preparation Methods
The synthesis of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- can be achieved through several methods:
Intramolecular Cyclopropanation: This method involves the use of alpha-diazoacetates and Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate.
Cyclization Reaction: This method involves the cyclization of appropriate precursors under mild conditions.
Catalytic Hydrogenation: This method requires more stringent conditions and expensive reagents like maleic anhydride.
Chemical Reactions Analysis
1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- has several scientific research applications:
Medicinal Chemistry: It is a crucial intermediate in the synthesis of antiviral medications such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively.
Pharmaceuticals: The compound is used in the development of various drugs due to its unique bicyclic structure that can interact with biological targets.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- can be compared with other similar compounds:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is also a crucial pharmaceutical intermediate used in the synthesis of antiviral drugs.
1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with nitrogen, used in various chemical and pharmaceutical applications.
The uniqueness of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- lies in its specific structure and the presence of the phenyl group, which can enhance its interaction with biological targets and improve its pharmacological properties.
Properties
CAS No. |
61686-98-4 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
6,6-dimethyl-5-phenyl-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-12(2)13(9-6-10-14(12)13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
BDJMAVWVVGWFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(N1CCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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